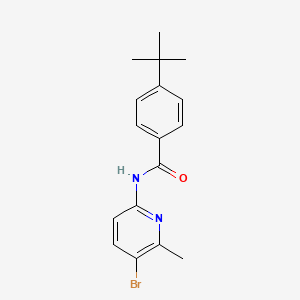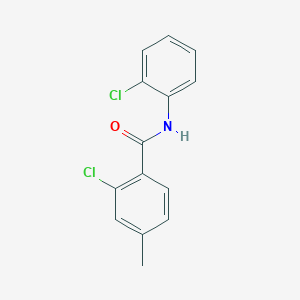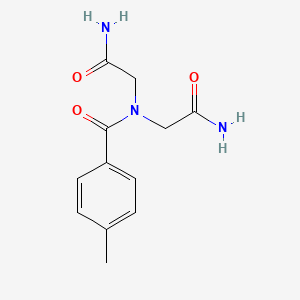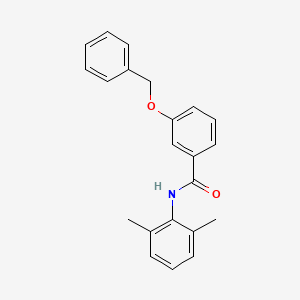![molecular formula C14H9F3N2O4 B5873374 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as NTB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. In
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It does this by inhibiting the activity of certain enzymes that are involved in cell growth and division. In agriculture, this compound inhibits the growth of weeds by interfering with photosynthesis. It does this by inhibiting the activity of certain enzymes that are involved in the light-dependent reactions of photosynthesis. In environmental science, this compound selectively binds to certain pollutants, making it a useful tool for environmental monitoring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and block cell cycle progression in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In agriculture, this compound inhibits the growth of weeds by interfering with photosynthesis. It does not have any known effects on human or animal health. In environmental science, this compound selectively binds to certain pollutants, making it a useful tool for environmental monitoring.
Advantages and Limitations for Lab Experiments
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have potential applications in various fields, making it a versatile tool for scientific research. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide. In medicine, further studies are needed to determine the optimal dosage and delivery method for this compound as an anticancer agent. In agriculture, further studies are needed to determine the efficacy and safety of this compound as a herbicide. In environmental science, further studies are needed to explore the potential applications of this compound as a pollutant sensor and to optimize its selectivity and sensitivity for different pollutants. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with photosynthesis. In environmental science, this compound has been studied for its potential use as a pollutant sensor. It has been shown to selectively bind to certain pollutants, making it a useful tool for environmental monitoring.
Properties
IUPAC Name |
3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-6-4-10(5-7-12)18-13(20)9-2-1-3-11(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWQRODAMHONDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)

